molecular formula C6H7FN2O B12279961 Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Katalognummer: B12279961
Molekulargewicht: 142.13 g/mol
InChI-Schlüssel: YQYLMVSMCBPSGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is a chemical compound that features a hydroxylamine group attached to a fluorinated pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- typically involves the reaction of hydroxylamine with a fluorinated pyridine derivative. One common method includes the use of a diazotization reaction of corresponding 2-aminopyridines using a hydrofluoric acid-pyridine complex . This reaction is known for its efficiency in introducing fluorine atoms into the pyridine ring, which is crucial for the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Perfluoroalkylpyridines

Uniqueness

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is unique due to the presence of both a hydroxylamine group and a fluorinated pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H7FN2O

Molekulargewicht

142.13 g/mol

IUPAC-Name

O-[(5-fluoropyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7FN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2

InChI-Schlüssel

YQYLMVSMCBPSGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.